9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- is a complex organic compound that combines the structural features of anthracenone and benzimidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple hydroxyl groups and the benzimidazole moiety contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- typically involves the condensation of anthracenone derivatives with benzimidazole precursors. One common method is the reaction of 1,2-diaminobenzene with anthracenone derivatives under acidic conditions to form the benzimidazole ring. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or hydroxyl radicals .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final assembly of the target molecule. Techniques such as column chromatography, recrystallization, and distillation are often employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the anthracenone moiety, converting it to a hydroxyl group.
Substitution: The benzimidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Hydroxylated anthracenone derivatives.
Substitution: Functionalized benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- is used as a building block for the synthesis of more complex molecules.
Biology
The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties. It has been studied for its potential use in developing new therapeutic agents for treating various diseases .
Medicine
In medicine, this compound is explored for its potential as a drug candidate due to its ability to interact with biological targets such as enzymes and receptors. Its antioxidant properties make it a promising candidate for developing treatments for oxidative stress-related conditions .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the hydroxyl groups can scavenge free radicals, providing antioxidant effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the anthracenone and hydroxyl groups.
Anthracenone: Contains the anthracenone moiety but lacks the benzimidazole and hydroxyl groups.
Hydroxybenzimidazole: Contains the benzimidazole and hydroxyl groups but lacks the anthracenone moiety.
Uniqueness
9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- is unique due to the combination of the anthracenone and benzimidazole moieties, along with multiple hydroxyl groups. This unique structure imparts a range of chemical and biological properties that are not observed in simpler compounds.
Properties
CAS No. |
824421-34-3 |
---|---|
Molecular Formula |
C21H14N2O4 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C21H14N2O4/c24-13-7-11-5-10-6-12(21-22-14-3-1-2-4-15(14)23-21)8-16(25)18(10)20(27)19(11)17(26)9-13/h1-4,6-9,24-26H,5H2,(H,22,23) |
InChI Key |
GKBMANPTODITCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)C3=NC4=CC=CC=C4N3)O)C(=O)C5=C1C=C(C=C5O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.